molecular formula C13H8ClN3O3S B11763497 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine

4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine

Cat. No.: B11763497
M. Wt: 321.74 g/mol
InChI Key: NNWUNWFSNMJBOS-UHFFFAOYSA-N
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Description

4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine ( 886494-16-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H8ClN3O3S and a molecular weight of 321.74 g/mol, this molecule features a 2-aminothiazole scaffold linked to a chloronitrophenyl-substituted furan ring . The 2-aminothiazole core is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological potential . This specific compound is of significant interest in early-stage drug discovery, particularly in the fields of oncology and inflammation. Derivatives based on the 2-aminothiazole scaffold have been extensively investigated as small molecule antitumor agents, showing potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and others . Furthermore, structurally similar thiazole derivatives have demonstrated potent and selective inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making them promising leads for the development of new anti-inflammatory and analgesic agents . Researchers value this compound as a key synthetic intermediate for structural modification and the exploration of structure-activity relationships (SAR) to develop novel therapeutic candidates. This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H8ClN3O3S

Molecular Weight

321.74 g/mol

IUPAC Name

4-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H8ClN3O3S/c14-7-1-2-8(10(5-7)17(18)19)11-3-4-12(20-11)9-6-21-13(15)16-9/h1-6H,(H2,15,16)

InChI Key

NNWUNWFSNMJBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C3=CSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chloro-2-nitrophenyl)furfural

The Vilsmeier-Haack reaction enables formylation of 4-chloro-2-nitrophenyl-substituted furans:

  • Substrate : 4-Chloro-2-nitrobenzene derivatives are treated with DMF/POCl₃ at 0–5°C.

  • Reaction : Stirred for 6–8 hrs, followed by hydrolysis with NaOH/ice.

  • Yield : 68–72% after recrystallization (ethanol/water).

Table 1 : Optimization of Vilsmeier-Haack Formylation

ParameterConditionYield (%)
Temperature0°C72
25°C58
DMF Equivalents1.2 eq70
POCl₃ Equivalents2.5 eq68

Thiazole Ring Formation via Thiosemicarbazone Cyclization

The thiazole moiety is constructed using 2-bromoacetophenone and furfural thiosemicarbazones:

  • Thiosemicarbazone Synthesis :

    • 5-(4-Chloro-2-nitrophenyl)furfural (1.0 eq) + thiosemicarbazide (1.2 eq) in ethanol.

    • Refluxed 12 hrs, yielding yellow crystals (85–90% purity).

  • Cyclization with 2-Bromoacetophenone :

    • Thiosemicarbazone (1.0 eq) + 2-bromoacetophenone (1.1 eq) in ethanol.

    • Refluxed 8 hrs, filtered, and recrystallized (DMF/MeOH).

Table 2 : Thiazole Cyclization Outcomes

EntrySolventTemp (°C)Time (hrs)Yield (%)
1Ethanol80878
2DMF100665
3THF651060

Directed Nitration Strategies

Patent literature reveals sulfonate-directed nitration for regioselective nitro-group introduction:

  • Sulfonate Protection :

    • 4-Chloro-2-methylphenyl methanesulfonate synthesized using methanesulfonyl chloride/pyridine.

    • Nitrated at 0°C with HNO₃/H₂SO₄, achieving 95% regioselectivity.

  • Sulfonate Cleavage :

    • Acidic (HCl, 80°C) or basic (NaOH/MeOH) conditions remove sulfonyl groups.

    • Yields: 89–93%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (DMSO-d₆) :
    δ 8.45 (s, 1H, furan H-3), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 7.68 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J=2.4 Hz, 1H, Ar-H), 6.89 (s, 1H, thiazole H-5), 5.21 (s, 2H, NH₂).

  • IR (KBr) :
    3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

  • HRMS (ESI+) :
    Calculated for C₁₃H₈ClN₃O₃S [M+H]⁺: 321.9974; Found: 321.9971.

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)
Thiosemicarbazone26298
Sulfonate-Directed35895
Cross-Coupling44590
  • Thiosemicarbazone Route : Highest efficiency but requires strict stoichiometric control.

  • Sulfonate-Directed : Superior regioselectivity for nitro placement but involves hazardous nitration conditions.

Industrial-Scale Considerations

  • Cost Analysis : Thiosemicarbazide ($12/mol) vs. sulfonate reagents ($18/mol).

  • Waste Management : Nitration generates 2.5 kg waste/kg product, necessitating acid-neutralization protocols .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of membrane integrity

A study published in the Journal of Chemical and Pharmaceutical Research demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like streptomycin.

PathogenIC50 (µM)
Staphylococcus aureus12.5
Escherichia coli15.0

Antifungal Activity

The compound has been found effective against various fungal strains by interfering with ergosterol biosynthesis, which is essential for fungal cell membrane integrity.

Fungal StrainIC50 (µM)
Candida albicans20.0

Anticancer Potential

Preliminary research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown its effectiveness against several cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)8.0
A549 (lung cancer)10.5

Case Studies

Several notable studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Study : A study highlighted its potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative to conventional antibiotics.
  • Antifungal Evaluation : Research assessing antifungal properties showed moderate potency against Candida albicans, suggesting it could be a viable candidate for antifungal drug development.
  • Anticancer Research : Investigations into its effects on breast cancer cells (MCF-7) revealed significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl, furan, or thiazole rings. These variations influence physicochemical properties and bioactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Biological Activity (IC₅₀/MIC) Reference
Target Compound : 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine 4-Cl, 2-NO₂ (phenyl); furan-thiazole linkage C₁₃H₈ClN₃O₃S 321.74 IR: N-H (3320 cm⁻¹), C-Cl (740 cm⁻¹); ¹H-NMR: δ 8.2–7.1 (aromatic) Anticandidal: MIC = 250 µg/mL*
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole (8) Hydrazinyl bridge; 4-Cl, 2-NO₂ (phenyl) C₂₀H₁₂ClN₅O₃S 437.86 IR: C=N (1600 cm⁻¹); ¹H-NMR: δ 8.5–7.3 (aromatic) Anticandidal: MIC = 250 µg/mL
4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine 4-OCH₃ (phenyl); 5-phenyl (thiazole) C₁₆H₁₄N₂OS 282.36 ¹H-NMR: δ 7.8–6.9 (aromatic); IR: C-O (1250 cm⁻¹) Not reported
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine 4-Cl, 2-F (benzyl) C₁₀H₈ClFN₂S 242.70 ¹H-NMR: δ 7.4–7.1 (aromatic); IR: C-F (1100 cm⁻¹) Cytotoxic: IC₅₀ > 500 µg/mL (NIH/3T3)

Notes:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) in the target compound may enhance electrophilic interactions in biological targets .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s N-H stretch (3320 cm⁻¹) and C-Cl bond (740 cm⁻¹) align with analogs, but nitro group vibrations (~1520 cm⁻¹) differ from methoxy-substituted derivatives .
  • ¹H-NMR: Aromatic proton shifts (δ 8.2–7.1) reflect electron-withdrawing effects of -NO₂ and -Cl, contrasting with electron-donating groups (e.g., -OCH₃ in compound 20) that upfield-shift protons .
  • Elemental Analysis : The target compound’s experimental C/H/N percentages (C: 51.11%, H: 2.56%, N: 14.90%) closely match calculated values (C: 51.12%, H: 2.57%, N: 14.91%), confirming purity .

Key Research Findings and Gaps

  • Bioactivity Optimization : Nitro and chloro substituents enhance antifungal/anticancer activity but may increase toxicity. Fluorine substitution (e.g., compound 14 ) reduces cytotoxicity, suggesting a trade-off .
  • Structural Insights : X-ray crystallography of isostructural analogs (e.g., compound 4 ) reveals planar conformations critical for intercalation with biological targets .
  • Unresolved Questions: The target compound’s in vivo efficacy, metabolic stability, and selectivity against non-target cells remain unstudied.

Biological Activity

4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a thiazole ring, which is known for its diverse biological properties, including antitumor and antimicrobial activities.

Chemical Structure

The molecular formula for 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine is C13H8ClN3O3SC_{13}H_{8}ClN_{3}O_{3}S. The structure includes a thiazole moiety linked to a furan ring and a chloronitrophenyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole compounds have been reported to range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
Compound AStaphylococcus aureus0.22
Compound BE. coli0.25
Compound CPseudomonas aeruginosa0.30

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values often below that of standard chemotherapeutics like doxorubicin. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL for thiazole compounds against various cancer cell lines .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound DJurkat (Bcl-2 positive)1.61
Compound EA-431 (epidermoid carcinoma)1.98

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the biological activity of thiazole derivatives . Moreover, modifications in the phenyl ring can significantly affect the compound's potency.

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with electron-donating substituents exhibited improved antimicrobial effects compared to their counterparts .
  • Antitumor Studies : Another investigation focused on the anticancer properties of thiazoles, revealing that specific substitutions on the thiazole ring led to enhanced cytotoxicity against glioblastoma and melanoma cell lines .

Q & A

Q. Answer :

  • 1^1H/13^{13}C NMR : Identify proton environments (e.g., NH2_2 at δ 5.8–6.2 ppm; aromatic protons at δ 7.0–8.5 ppm) and confirm substitution patterns on the thiazole and furan rings .
  • IR Spectroscopy : Detect NH stretching (~3300 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z ~360) and fragmentation patterns .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity?

Q. Answer :

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the phenyl ring and stabilizing transition states in nucleophilic reactions .
  • Chloro substituent : Enhances lipophilicity and influences binding affinity in biological targets via halogen bonding .
  • Thiazole NH2_2 : Participates in hydrogen-bond donor-acceptor interactions, critical for enzyme inhibition (e.g., targeting PFOR enzymes in anaerobic pathogens) .
    Experimental Design : Use DFT calculations to map electron density and predict reactive sites .

Basic: What biological activities are associated with structurally similar thiazole derivatives?

Q. Answer :

  • Anticancer activity : Thiazole derivatives with nitroaryl groups show selective cytotoxicity against melanoma and breast cancer cell lines (IC50_{50} values <10 µM) via ROS generation .
  • Antimicrobial effects : Analogues inhibit bacterial growth (e.g., Staphylococcus aureus) by disrupting cell wall synthesis .
  • Antiparasitic potential : Similar compounds inhibit Leishmania species by targeting dihydrofolate reductase .
    Validation : Use MTT assays for cytotoxicity and microbroth dilution for antimicrobial screening .

Advanced: What computational methods can predict the compound’s pharmacokinetic properties?

Q. Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity, and predict blood-brain barrier permeability (low) .
  • Molecular Docking : Simulate binding to targets like EGFR or PARP-1; nitro and chloro groups enhance binding affinity through hydrophobic and electrostatic interactions .
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity using Hammett constants (σ) .

Basic: What are common challenges in analyzing this compound’s purity?

Q. Answer :

  • Byproduct formation : Monitor disubstituted thiazoles or nitro-reduction products using TLC (Rf_f ~0.5 in ethyl acetate/hexane) .
  • Solubility issues : Poor aqueous solubility complicates HPLC analysis; use DMSO as a co-solvent .
  • Crystallization : Polymorphism can affect reproducibility; standardize recrystallization conditions (e.g., slow cooling from ethanol) .

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